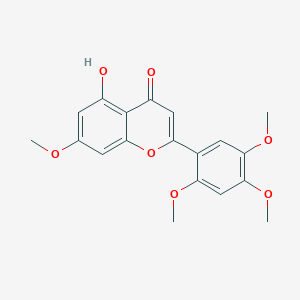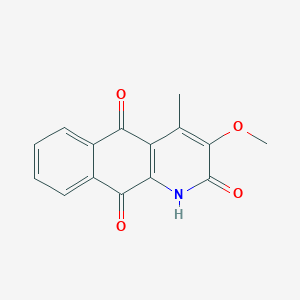
Estradiol 3-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-triene-3,17beta-diol 3-phosphate is a steroid. It derives from a hydride of an estrane.
Wissenschaftliche Forschungsanwendungen
Microtubule Assembly Interaction
Estramustine phosphate, a derivative of estradiol 3-phosphate, interacts with microtubule assembly. Studies have shown that it inhibits the assembly of microtubule proteins by binding to microtubule-associated proteins. This characteristic is important in understanding its potential application in treating cancers like prostatic carcinoma, where it exhibits cytotoxic properties and induces mitotic arrest (Wallin, Deinum, & Hartley‐Asp, 1986).
Effects on Intracellular Signaling Pathways
Estradiol 3-phosphate impacts intracellular signaling pathways, particularly those linked to muscarinic acetylcholine receptors. Research has explored how estrogen replacement affects the production of total [3H]inositol phosphate, which is significant in the context of neurological health and diseases. This demonstrates the broader implications of estradiol 3-phosphate in neuropharmacology and neuroendocrine studies (Pereira, Porto, Godinho, & Abdalla, 2008).
Neuroprotection and Neuroendocrine Regulation
Estradiol 3-phosphate plays a role in neuroprotection and the regulation of neuroendocrine functions. Its interaction with tyrosine hydroxylase activity in hypothalamic neurons, as demonstrated by its attenuation of forskolin-induced increases in this activity, highlights its potential therapeutic applications in neurological disorders (Arbogast & Hyde, 2000).
Renal Function and Metabolism
The impact of estradiol 3-phosphate on renal function and metabolism has been documented. Studies indicate that it causes renal phosphate wasting and hypophosphatemia by downregulating the renal proximal tubule sodium phosphate cotransporter. This points towards its significant role in kidney function and potential therapeutic applications in related diseases (Faroqui, Levi, Soleimani, & Amlal, 2008).
Chemotherapeutic Applications
Estramustine phosphate, related to estradiol 3-phosphate, is used as a chemotherapeutic agent, particularly in the treatment of prostatic carcinoma. It combines the estrogenic and alkylating properties, illustrating the potential of estradiol derivatives in cancer treatment. Its mechanism includes interaction with microtubules, providing a basis for its cytotoxic action in cancer cells (Kanje, Deinum, Wallin, Ekström, Edström, & Hartley‐åsp, 1985).
Eigenschaften
CAS-Nummer |
13425-82-6 |
|---|---|
Molekularformel |
C18H25O5P |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1 |
InChI-Schlüssel |
HRGSZQQJTWZVHP-ZBRFXRBCSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O |
Andere CAS-Nummern |
13425-82-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3R)-6-[5-[5-[(2R,4aS,7R,9aR)-7-bromo-2,6,6,9a-tetramethyl-3,4,4a,7,8,9-hexahydropyrano[3,2-b]oxepin-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2-methylheptane-2,3,6-triol](/img/structure/B1249982.png)


![8-Methoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B1249986.png)

![(E)-but-2-enedioic acid;N',N'-diethyl-N-(9-methoxy-5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)ethane-1,2-diamine](/img/structure/B1249990.png)




![2beta,27-Dihydroxy-3beta-(beta-D-glucopyranosyloxy)oleana-12-ene-23,28-dioic acid 28-[2-O-(4-O-beta-D-xylopyranosyl-alpha-L-rhamnopyranosyl)-3-O-(6-O-acetyl-beta-D-glucopyranosyl)-4-O-[3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]-6-deoxy-beta-D-galactopyranosyl] ester](/img/structure/B1249997.png)
